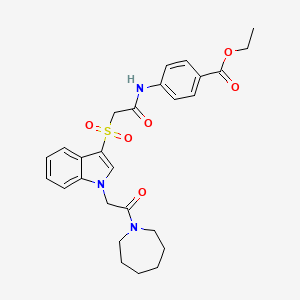

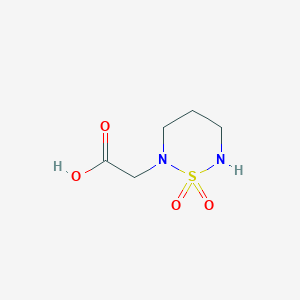

ethyl 4-(2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound, a derivative of benzoate, is part of a family of molecules that have been explored for their potential in various fields of chemistry and pharmacology. The research focuses on its synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step processes. For example, the synthesis of ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][1,4]diazepin-2-ylamino)benzoate, which shares a similar benzoate backbone, involves condensation and reduction reactions (N. H. Al-Said & Ayat M. Al-Sghair, 2013).

Molecular Structure Analysis

The molecular structure of such compounds is often analyzed using techniques like FT-IR and FT-Raman spectroscopy. For instance, a study on a similar compound, ethyl 4-(2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)acetamido)benzoate, used these methods along with natural bond orbital analysis to study the stability of the molecule and predict its non-linear optical properties (A. El-Azab et al., 2016).

Chemical Reactions and Properties

The reactivity of such compounds often includes nucleophilic attacks, as suggested by molecular electrostatic potential maps. Their chemical properties can be significant in various applications due to their ability to form stable complexes with other molecules, as indicated in docking studies (A. El-Azab et al., 2016).

Physical Properties Analysis

The physical properties of such molecules, including their crystalline structure and intermolecular interactions, can be studied using X-ray crystallography. This approach provides insights into the molecular conformation and hydrogen bonding patterns, which are crucial for understanding the compound's stability and reactivity (I. Manolov et al., 2012).

Scientific Research Applications

Molecular Docking and Spectroscopic Studies

- Molecular Docking and Spectroscopic Analysis : A study by El-Azab et al. (2016) on a similar compound utilized FT-IR and FT-Raman spectroscopy to record, assign, and compare spectra with theoretical results. They analyzed the molecule's stability arising from hyperconjugative interactions and charge delocalization using natural bond orbital analysis. Additionally, the study performed molecular docking to suggest potential inhibitory activity against pyrrole inhibitor, indicating applications in designing inhibitors for specific proteins or enzymes (El-Azab et al., 2016).

Synthetic Pathways and Chemical Reactions

Stereoselective Synthesis : Indumathi et al. (2007) described a one-pot, four-component tandem reaction for the stereoselective synthesis of highly functionalized compounds, demonstrating the compound's utility in facilitating complex chemical reactions that proceed in good yields and high stereoselectivity (Indumathi et al., 2007).

Sulfinyl-Knoevenagel Reaction : Research by Du et al. (2012) found that certain sulfinyl acetates are useful synthetic reagents for the sulfinyl-Knoevenagel reaction with aldehydes, leading to compounds that are significant in biologically active natural products and organic synthesis (Du et al., 2012).

Regio- and Diastereoselective Synthesis : A study by Indumathi et al. (2010) explored L-proline-catalyzed reactions leading to highly substituted derivatives, showcasing the compound's application in creating complex molecules with significant diastereoselectivity (Indumathi et al., 2010).

Future Directions

properties

IUPAC Name |

ethyl 4-[[2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N3O6S/c1-2-36-27(33)20-11-13-21(14-12-20)28-25(31)19-37(34,35)24-17-30(23-10-6-5-9-22(23)24)18-26(32)29-15-7-3-4-8-16-29/h5-6,9-14,17H,2-4,7-8,15-16,18-19H2,1H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUWMNJDTWJWPBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-(2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2489259.png)

![3-{2-[(4-bromophenyl)methoxy]-3-methoxyphenyl}-2-cyano-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2489260.png)

![2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 3-oxo-, 1,1-dimethylethylester, (1S,4R)-](/img/structure/B2489263.png)

![3-Methyl-6-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2489265.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2489266.png)

methanone](/img/structure/B2489268.png)

![2-(2-((5-(2-(Benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzamide](/img/structure/B2489272.png)

![Pyridin-2-yl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2489277.png)

![Methyl 1-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-2-carboxylate](/img/structure/B2489281.png)